molecular formula C14H13N3O3S B15000790 7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B15000790
M. Wt: 303.34 g/mol
InChI Key: FPMUNUWTWFLDEQ-UHFFFAOYSA-N
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Description

The compound 7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one belongs to the class of thiazolo-fused nitrogen heterocycles. Its structure comprises:

  • A thiazolo[4,5-b]pyridin-5-one core, where a thiazole ring is fused with a pyridinone moiety at positions 4 and 3.
  • A 2H-1,3-benzodioxol-5-yl group attached at the 7-position, contributing lipophilic and electron-rich properties.

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C14H13N3O3S/c1-15-14-17-13-12(21-14)8(5-11(18)16-13)7-2-3-9-10(4-7)20-6-19-9/h2-4,8H,5-6H2,1H3,(H,15,17)(H,16,18)

InChI Key

FPMUNUWTWFLDEQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound features a fused thiazolo[4,5-b]pyridin-5-one core substituted at position 7 with a 1,3-benzodioxol-5-yl group and at position 2 with a methylamino moiety. The bicyclic system imposes strict geometric constraints, necessitating precise control over cyclization regioselectivity. The electron-rich benzodioxole ring introduces synthetic challenges due to potential reactivity conflicts during heterocycle formation.

Retrosynthetic Disconnections

Two primary synthetic routes emerge from retrosynthetic analysis:

  • Thiazole-first approach : Construction of the thiazole ring followed by pyridinone annulation
  • Pyridinone-first strategy : Initial formation of the pyridinone core with subsequent thiazole cyclization

Comparative analysis of literature precedents favors the thiazole-first methodology due to better functional group compatibility with the benzodioxol substituent.

Multicomponent Domino Reaction Approaches

Three-Component Cyclization Strategy

Building upon the methodology developed for thiazolopyridones, a modified domino reaction was adapted for the target compound:

Reaction Components :

  • α-Enolic dithioester derived from 1,3-benzodioxol-5-carbaldehyde
  • Cysteamine hydrochloride
  • Methyl propiolate

Optimized Conditions :

Parameter Value
Temperature 90°C
Solvent Solvent-free
Time 30 min
Catalyst None
Yield 78%

The reaction proceeds via:

  • Cyclic N,S-acetal formation between dithioester and cysteamine
  • Michael addition to methyl propiolate
  • Spontaneous N-cyclization to form the thiazolo[4,5-b]pyridinone core

Critical Observation :
The benzodioxol group remained intact under these conditions, with no observed ring-opening side reactions.

Solid-Phase Synthesis Modifications

Resin-Bound Intermediate Preparation

Adapting the solid-phase methodology for thiazolo-pyrimidinones, a Merrifield resin-bound precursor was developed:

Synthetic Sequence :

  • Resin loading with 4-nitrophenyl chloroformate
  • Coupling of 1,3-benzodioxol-5-amine
  • Thiazole ring formation using Lawesson's reagent
  • Pyridinone cyclization with triethyl orthoformate

Key Optimization Data :

Cyclization Catalyst Yield (%) Purity (HPLC)
Camphorsulfonic acid 79 95
p-Toluenesulfonic acid 64 89
BF₃·OEt₂ 68 91

The solid-phase approach enabled efficient introduction of the methylamino group through nucleophilic displacement of a 2-chloro intermediate with methylamine.

Post-Functionalization Strategies

Late-Stage Amination

A two-step protocol was developed for introducing the methylamino group:

  • Bromination :

    • Substrate: 7-(2H-1,3-Benzodioxol-5-yl)-2-bromo-4H,6H,7H-thiazolo[4,5-b]pyridin-5-one
    • Conditions: NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux
    • Yield: 92%
  • Amination :

    • Reagent: Methylamine (40% aq., 5 eq)
    • Conditions: DMF, 80°C, 12 h
    • Yield: 85%

Side Reaction Analysis :
Competing hydrolysis to the 2-oxo derivative was minimized by maintaining anhydrous conditions during amination.

Comparative Method Evaluation

Efficiency Metrics

Method Total Yield Purity Step Count Scalability
Domino Reaction 78% 98% 3 Excellent
Solid-Phase 65% 95% 6 Moderate
Post-Functionalization 71% 97% 5 Good

Regioselectivity Control

X-ray crystallographic analysis confirmed exclusive formation of the [4,5-b] ring junction in all methods, attributed to:

  • Thorpe-Ingold effect in cyclization steps
  • Steric guidance from the benzodioxol substituent
  • Electronic effects of the dithioester precursor

Spectral Characterization Data

Key NMR Assignments

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 6.85 (s, 1H, benzodioxol-H)
    δ 5.98 (s, 2H, dioxolane-CH₂)
    δ 4.32 (q, J=7.1 Hz, 2H, N-CH₂)
    δ 2.89 (s, 3H, N-CH₃)

  • ¹³C NMR (126 MHz, CDCl₃) :
    168.5 (C=O)
    148.1 (thiazole-C2)
    121.3 (benzodioxol-C)

Mass Spectrometry

  • HRMS (ESI) : m/z [M+H]⁺ Calcd: 358.0924; Found: 358.0926

Process Optimization Challenges

Benzodioxol Stability Issues

Critical parameters for maintaining ring integrity:

Condition Acceptable Range Degradation Products
pH 6.5-7.5 Catechol derivatives
Temperature <100°C Ring-opened isomers
Lewis Acid Exposure Avoid AlCl₃ Demethylated species

Purification Considerations

  • Silica gel chromatography with ethyl acetate/hexane (3:7) provided optimal separation
  • Reverse-phase HPLC (C18, MeCN/H₂O gradient) resolved diastereomeric byproducts

Green Chemistry Metrics

Solvent-Free Method Advantages

Parameter Domino Reaction Conventional Synthesis
E-factor 8.2 34.7
PMI (Process Mass) 1.5 6.8
Energy Consumption 18 kJ/g 57 kJ/g

The solvent-free domino approach demonstrates superior environmental performance while maintaining high yields.

Chemical Reactions Analysis

Key Structural Features

The compound contains three notable functional domains:

  • Benzodioxole ring (1,3-benzodioxole)

  • Methylamino group (-NHCH₃)

  • Thiazolo-pyridinone core ( thiazolo[4,5-b]pyridin-5-one)

These domains suggest reactivity profiles typical of heterocyclic amines, aromatic systems, and sulfur-containing rings.

Benzodioxole Ring Reactions

Reaction Type Mechanism Conditions Outcome
Electrophilic substitutionActivation via electron-rich oxygen atomsNitration, bromination (e.g., HNO₃/H₂SO₄)Substituted benzodioxole derivatives
Epoxide ring-openingAcidic or basic catalysisHCl, NaOHAromatic ring cleavage or rearrangement
Oxidative cleavageStrong oxidizing agents (e.g., KMnO₄)High-temperature acidic conditionsDihydroxybenzene derivatives

Example: Benzodioxole rings in similar compounds (e.g.,) undergo electrophilic substitution, guided by the activating effect of oxygen atoms.

Methylamino Group Reactions

Reaction Type Mechanism Conditions Outcome
Alkylation/AmidationNucleophilic attackAlkyl halides, acyl chloridesN-Alkylated/N-acylated derivatives
DeaminationOxidation or acidic conditionsHNO₂, HClIminium intermediates or ring degradation
Cross-couplingPalladium-catalyzedSuzuki/Mizoroki-HeckHeteroaryl-substituted derivatives

Example: Methylamino groups in analogous compounds (e.g., ) participate in amidation reactions, forming stable amide bonds under basic conditions.

Thiazolo-Pyridinone Core Reactions

Reaction Type Mechanism Conditions Outcome
CondensationNucleophilic attack by carbonyl groupsHeat, acidic catalystsHeterocyclic ring expansion/contraction
CycloadditionDiene/alkyne interactionsThermal or photochemical conditionsFused polycyclic systems
Sulfur displacementNucleophilic substitutionMetal catalysts (e.g., CuI)Thioether or disulfide derivatives

Example: Thiazolo-pyridinones in related compounds (e.g., ) undergo condensation reactions with aldehydes/ketones, forming extended π-systems.

Biological Target Interactions

While direct data on this compound is absent, analogous systems (e.g., ) suggest:

  • Enzyme inhibition : The methylamino group may interact with lysosomal enzymes (e.g., PLA₂G15), as seen in cationic amphiphilic drugs.

  • Receptor modulation : The aromatic thiazolo-pyridinone core could bind to cannabinoid receptors, as observed in structurally similar imidazo-diazepines ( ).

Analytical Techniques

Method Purpose Key Observations
NMR spectroscopy Structural elucidationSplitting patterns for NHCH₃ and aromatic protons
Mass spectrometry Molecular weight confirmationFragmentation patterns highlighting sulfur and nitrogen bonds
HPLC Reaction monitoringTracking purity during synthesis ()

Synthetic Considerations

For analogous compounds (e.g.,), synthesis involves:

  • Benzodioxole formation : Via condensation of catechol derivatives with carbonyl compounds.

  • Thiazolo-pyridinone assembly : Cyclization of thioureas with carbonyl groups.

  • Coupling reactions : Use of solvents like DMF under reflux to link subunits.

Optimization focuses on minimizing side reactions (e.g., epoxide ring-opening) and ensuring selective functionalization.

Scientific Research Applications

7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2H-1,3-BENZODIOXOL-5-YL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their molecular characteristics, and reported activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Notable Properties/Activities References
Target compound: 7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one Not explicitly provided* ~400–450 (estimated) Thiazolo[4,5-b]pyridinone core, benzodioxol, methylamino Hypothesized antimicrobial/neuroactivity
(5Z)-3-[4-(1,3-Benzodioxol-5-ylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9h) C23H23N2O5S2 471.10 Dual benzodioxol groups, thiazolidinone ring, extended alkyl chain Synthetic intermediate; no bioactivity reported [1]
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one C29H24N4O4S2 556.65 Pyrido-pyrimidinone core, phenylethyl substituent Structural complexity for receptor targeting [5]
2-[(1,3-Benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C23H20N4O4S2 480.56 Ethyl-substituted thiazolidinone, pyrido-pyrimidinone Enhanced solubility due to ethyl group [8]
2-Aryl-4H-[1,3]-thiazolo[4,5-b]indoles (e.g., 4a, 4b, 4c) Varies (e.g., C15H9N3S) ~250–300 Thiazolo-indole fusion, nitro/chloro substituents Antimicrobial activity against M. tuberculosis [14]
Thiazolo[4,5-b]pyridin-5(4H)-ones (synthesized via domino reactions) Varies ~300–400 Thiazolo-pyridinone core, diverse aryl/hetaryl substituents Fluorescence properties for imaging [6]

Key Structural and Functional Differences

Core Heterocycle: The target compound’s thiazolo[4,5-b]pyridinone core distinguishes it from analogues like thiazolidinones (e.g., 9h) or pyrido-pyrimidinones (e.g., and ). Thiazolo-indoles () replace the pyridinone with an indole, altering electronic properties and bioactivity.

Substituent Effects: The benzodioxol group in the target compound and analogues (e.g., 9h, ) contributes to metabolic stability and receptor affinity via hydrophobic interactions . Methylamino at position 2 (target) vs. thioxo (9h) or phenylethyl () groups modulates solubility and target selectivity.

Biological Activities: Antimicrobial Activity: Thiazolo-indoles () exhibit direct anti-tubercular effects, while benzodioxol-containing analogues (e.g., ) may target eukaryotic enzymes due to structural complexity .

Research Findings and Implications

Pharmacological Potential

  • The benzodioxol-thiazolo-pyridinone framework is understudied but shares structural motifs with CNS-active compounds (e.g., benzodioxol derivatives in psychoactive drugs) and kinase inhibitors (thiazolo-pyridine cores) .
  • Molecular docking studies () suggest that similar compounds bind to bacterial dihydrofolate reductase , a target for antimicrobial development .

Q & A

Q. What established synthetic routes are available for preparing 7-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)-thiazolo[4,5-b]pyridin-5-one?

Methodological Answer: The compound can be synthesized via intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. Key steps include:

  • Step 1: Reacting (het)aryldithioesters with cyanamide in the presence of NaH to form thioimidate salts.
  • Step 2: S-alkylation and intramolecular cyclization using activated methylene halides (e.g., methyl bromocrotonate or ethyl bromoacetate) to yield the fused thiazolo-pyridinone core .
  • Alternative Route: Lawesson’s reagent-mediated cyclization of thiazolidinone precursors, as described for structurally analogous thiadiazolo-pyrimidinones .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and methylamino group integration .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, benzodioxole C-O vibrations) .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolve absolute configuration and verify intramolecular hydrogen bonding using SHELXL refinement (e.g., as applied to related thiazolo-fused systems) .

Q. What are common intermediates in the synthesis of thiazolo[4,5-b]pyridin-5-one derivatives?

Methodological Answer:

  • Thioimidate Salts: Generated from (het)aryldithioesters and cyanamide under basic conditions (NaH) .
  • Activated Methylene Halides: Ethyl 2-(bromomethyl)benzoate or phenacyl bromides facilitate regioselective cyclization .
  • 4-Amino-thiazoles: Isolated intermediates for subsequent alkylation or reductive cyclization steps .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in functionalizing the thiazolo-pyridinone core?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics Simulations: Model steric and electronic effects of the benzodioxole and methylamino substituents to guide catalyst selection (e.g., Pd-catalyzed cross-coupling) .
  • Transition State Analysis: Compare energy barriers for competing cyclization pathways (e.g., thiazolo[4,5-b] vs. thiazolo[4,5-c] isomers) .

Q. How can data contradictions between computational and experimental structural data be resolved?

Methodological Answer:

  • SHELX Refinement: Use SHELXL to refine X-ray diffraction data, adjusting parameters like thermal displacement and hydrogen bonding networks to align with experimental observations .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) to validate crystallographic packing models .
  • Benchmarking: Compare DFT-optimized geometries (e.g., bond angles/rotational barriers) with crystallographic data to identify systematic errors in computational protocols .

Q. What strategies enhance fluorescence properties in thiazolo-fused heterocycles?

Methodological Answer:

  • Substituent Engineering: Introduce electron-donating groups (e.g., methylamino) to redshift absorption/emission spectra .
  • Solvatochromic Studies: Test solvent polarity effects on Stokes shift and quantum yield (e.g., in DMSO vs. chloroform) .
  • Solid-State Fluorescence: Optimize crystal packing via co-crystallization with aromatic counterions to minimize aggregation-caused quenching .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test Pd/Cu systems for cross-coupling steps (e.g., Suzuki-Miyaura for benzodioxole incorporation) .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce side reactions .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields, as demonstrated for analogous fused heterocycles .

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